molecular formula C17H14N2O3 B2379874 N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide CAS No. 955768-78-2

N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide

Cat. No.: B2379874
CAS No.: 955768-78-2
M. Wt: 294.31
InChI Key: QFURBCVLTADSIF-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features a methoxyphenyl group and a phenyl group attached to the oxazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound may interact with transport proteins, affecting the transport of other molecules across cellular membranes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in oxidative stress responses and inflammatory pathways . In terms of cellular metabolism, this compound can alter the levels of key metabolites, thereby impacting metabolic flux and energy production within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic reactions . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic pathways of this compound include phase I reactions, such as oxidation and reduction, followed by phase II reactions, such as conjugation with glucuronic acid or sulfate. These metabolic processes result in the formation of various metabolites, which can be further excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes by active transport mechanisms, involving transport proteins such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound may be found in the nucleus, where it can interact with nuclear proteins and affect gene expression.

Preparation Methods

The synthesis of N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an α-haloketone with an amide in the presence of a base.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a methoxy-substituted benzene derivative with a suitable nucleophile.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated oxazole derivative in the presence of a palladium catalyst.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This can result in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents for these reactions include halides, amines, and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with specific biological targets makes it valuable in biochemical assays.

    Medicine: The compound has potential therapeutic applications due to its ability to modulate specific biological pathways. It may be investigated as a lead compound for the development of new drugs targeting various diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide can be compared with other similar compounds, such as:

    N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group. The presence of the carboxylic acid group can affect its reactivity and biological activity.

    N-(2-methoxyphenyl)-5-phenyloxazole-2-thiocarboxamide: This compound has a thiocarboxamide group instead of a carboxamide group. The sulfur atom in the thiocarboxamide group can influence its chemical properties and interactions with biological targets.

    N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxylate: This ester derivative has a carboxylate group instead of a carboxamide group. The ester functionality can impact its solubility and stability.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methoxyphenyl)-5-phenyl-1,3-oxazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-21-14-10-6-5-9-13(14)19-16(20)17-18-11-15(22-17)12-7-3-2-4-8-12/h2-11H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFURBCVLTADSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NC=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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